molecular formula C19H19NO4 B7480493 7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one

7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one

Cat. No. B7480493
M. Wt: 325.4 g/mol
InChI Key: HUMULJNLLKZKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). It has been widely used in scientific research to investigate the role of PI3K in various cellular processes.

Mechanism of Action

7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key signaling molecule in the PI3K pathway. As a result, downstream signaling pathways, including Akt and mTOR, are inhibited.
Biochemical and Physiological Effects:
7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis and tumor growth in animal models. In addition, 7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential therapeutic agent for diabetes. However, 7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one can also have off-target effects, including inhibition of other kinases, which can complicate its use in scientific research.

Advantages and Limitations for Lab Experiments

7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one is a potent and specific inhibitor of PI3K, making it a valuable tool for investigating the role of PI3K in various cellular processes. However, its off-target effects and potential toxicity can limit its use in certain experiments. In addition, the optimal concentration and duration of 7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one treatment can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one in scientific research. One area of interest is the development of more specific inhibitors of PI3K that can overcome the limitations of 7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one. Another area of interest is the investigation of the role of PI3K in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of 7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic options for cancer and other diseases.

Synthesis Methods

7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one can be synthesized by reacting 6-amino-4-(2,4-difluorophenoxy)quinazoline with 2-methoxybenzyl bromide and then reacting the resulting compound with 7-hydroxycoumarin-4-acetic acid. The final product is obtained by deprotecting the methoxy group with boron tribromide.

Scientific Research Applications

7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one has been used extensively in scientific research to investigate the role of PI3K in various cellular processes, including cell proliferation, apoptosis, differentiation, and migration. It has also been used to study the signaling pathways involved in cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

7-hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(11-13-5-3-4-6-17(13)23-2)12-14-9-19(22)24-18-10-15(21)7-8-16(14)18/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMULJNLLKZKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)CC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one

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